N-(2-{3-[(4-Bromobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide N-(2-{3-[(4-Bromobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 667432-63-5
VCID: VC0437378
InChI: InChI=1S/C23H18BrN3O2/c1-15(28)25-19-7-3-2-6-18(19)22-23(27-21-9-5-4-8-20(21)26-22)29-14-16-10-12-17(24)13-11-16/h2-13H,14H2,1H3,(H,25,28)
SMILES: CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)Br
Molecular Formula: C23H18BrN3O2
Molecular Weight: 448.3g/mol

N-(2-{3-[(4-Bromobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide

CAS No.: 667432-63-5

Main Products

VCID: VC0437378

Molecular Formula: C23H18BrN3O2

Molecular Weight: 448.3g/mol

N-(2-{3-[(4-Bromobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide - 667432-63-5

CAS No. 667432-63-5
Product Name N-(2-{3-[(4-Bromobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide
Molecular Formula C23H18BrN3O2
Molecular Weight 448.3g/mol
IUPAC Name N-[2-[3-[(4-bromophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide
Standard InChI InChI=1S/C23H18BrN3O2/c1-15(28)25-19-7-3-2-6-18(19)22-23(27-21-9-5-4-8-20(21)26-22)29-14-16-10-12-17(24)13-11-16/h2-13H,14H2,1H3,(H,25,28)
Standard InChIKey ZBCIYGWVLGZWIS-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)Br
Canonical SMILES CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)Br
PubChem Compound 1292906
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator